molecular formula C7H18N2O B1329417 1,3-Bis(dimethylamino)-2-propanol CAS No. 5966-51-8

1,3-Bis(dimethylamino)-2-propanol

Cat. No. B1329417
CAS RN: 5966-51-8
M. Wt: 146.23 g/mol
InChI Key: JGVZJRHAZOBPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(dimethylamino)-2-propanol (hereafter referred to as BDMP) is a chemical compound that has been studied in various contexts due to its potential applications in coordination chemistry and organic synthesis. The compound serves as a ligand for metal complexes and can be involved in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of BDMP-related compounds has been explored in several studies. For instance, a reaction of BDMP with CuCl2 in a 1:1 ratio in THF yielded a dimeric Cu(II) compound, which is a zwitterion with an intramolecular ammonium group . This compound can further react with Cu(OMe)2 to produce a trimeric Cu(II) compound . Another study describes an alternative preparation of a derivative of BDMP from malonic acid, which is then applied to the synthesis of phenols and amino pyridines . Additionally, BDMP has been used to prepare hexahydropyrimidines by reacting with various aldehydes .

Molecular Structure Analysis

The molecular structure of BDMP and its derivatives has been characterized using various techniques. For example, the dimeric and trimeric Cu(II) compounds mentioned earlier have been structurally characterized, revealing the presence of an intramolecular ammonium group in the dimeric compound . In another study, the crystal structure of a BDMP derivative was determined, showing that the compound crystallizes in a centrosymmetric monoclinic system .

Chemical Reactions Analysis

BDMP and its derivatives participate in a range of chemical reactions. The dimeric Cu(II) compound formed from BDMP can undergo deprotonation through an intermolecular process . BDMP derivatives have also been used in the synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones, showcasing the versatility of BDMP in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDMP derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, the magnetic properties of several new Cu(II) derivatives of BDMP were studied, indicating strong antiferromagnetic coupling due to the interaction through the alkoxo O-atom of the BDMP ligand . The electron density at the metal center of certain BDMP derivatives has been shown to be increased, as evidenced by more negative reduction potentials compared to their unsubstituted analogs .

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

1,3-Bis(dimethylamino)-2-propanol (hereafter referred to as BDMP) is noted for its role in the synthesis and characterization of various metal complexes. A notable study by Zheng, Rousseau, and Wang (1992) detailed the reaction of BDMP with CuCl2, leading to the formation of a dimeric Cu(II) compound, showcasing its utility in forming complex metal structures (Zheng, Rousseau, & Wang, 1992). Similarly, Sun et al. (1999) explored its reactions with Me3M (M = Al, Ga) or Et3In, resulting in the synthesis of dimeric compounds, further emphasizing its potential in metal coordination chemistry (Sun, Zhao, Liu, Hu, You, & Zhou, 1999).

Applications in Mixed Metal Complexes

Wang (1998) investigated the use of BDMP in synthesizing mixed metal complexes containing lanthanides, alkaline-earth metals, and copper. This study highlighted the utility of BDMP as a bifunctional ligand in creating complex structures with varied metal types, and its potential applications in precursor solutions for film production (Wang, 1998).

Role in Manganese Chemistry

Escuer et al. (2009) demonstrated BDMP's utility in manganese chemistry, using it as a chelating/bridging ligand in high nuclearity manganese clusters. This research underscored the flexibility of BDMP in forming structurally complex and mixed-valence metal clusters, which have applications in materials science and catalysis (Escuer, Vicente, El Fallah, Sañudo, Teat, de Biani, & Zanello, 2009).

Other Notable Research

Additional studies further exemplify the diverse applications of BDMP in scientific research. For instance, its use in the development of water-soluble zinc phthalocyanines for potential use in photodynamic therapy of cancer (Çakır, Çakır, Pişkin, Durmuş, & Bıyıklıoğlu, 2015) and its involvement in the formation of unique heterometallic chains in coordination polymers (Kang, Chen, Wang, Li, Song, Zuo, & You, 2010) illustrate its versatility in different fields of chemistry (Çakır, Çakır, Pişkin, Durmuş, & Bıyıklıoğlu, 2015); (Kang, Chen, Wang, Li, Song, Zuo, & You, 2010).

Safety And Hazards

1,3-Bis(dimethylamino)-2-propanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed or in contact with skin .

Future Directions

The data obtained from the synthesis analysis can be used in the search for additional economical resources to improve the technical and economic indicators of organic synthesis processes .

properties

IUPAC Name

1,3-bis(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVZJRHAZOBPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064071
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(dimethylamino)-2-propanol

CAS RN

5966-51-8
Record name 1,3-Bis(dimethylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5966-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(dimethylamino)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 5
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 6
1,3-Bis(dimethylamino)-2-propanol

Citations

For This Compound
126
Citations
S Speed, R Vicente, D Aravena, E Ruiz… - Inorganic …, 2012 - ACS Publications
The syntheses, structural characterization, and magnetic behavior of two new hexanuclear copper(II) complexes derived from R-phosphonic acids and 1,3-bis(dimethylamino)-2-…
Number of citations: 21 pubs.acs.org
JC Zheng - 1993 - scholar.uwindsor.ca
The discovery of high-temperature cuprate-based superconductors1'2 and of superconducting metal oxides with Te values in excess of 77K has stimulated intense scientific and …
Number of citations: 4 scholar.uwindsor.ca
JC Zheng, RJ Rousseau, S Wang - Inorganic Chemistry, 1992 - ACS Publications
Method B. CuCl2 (135 mg, 1 mmol) was dissolved in THF (75 mL). Na (dmap)(168mg, 1 mmol) was then added to this solution. The mixture was stirred overnight at 23 C. Dark green …
Number of citations: 36 pubs.acs.org
A Pevec, A Demšar, K Aoki, I Turel - Acta Crystallographica Section C …, 2006 - scripts.iucr.org
In the structure of the title compound, {[Rh2(C2H3O2)4(C7H18N2O)]·0.5C4H8O}n or {[Rh2(O2CMe)4(Hbdmap)]·0.5C4H8O}n, where Hbdmap is 1,3-bis(dimethylamino)propan-2-ol, …
Number of citations: 1 scripts.iucr.org
MS El Fallah, A Escuer, R Vicente, F Badyine… - Inorganic …, 2004 - ACS Publications
The syntheses, structural characterization, and magnetic behavior of the three new polynuclear copper(II) complexes with formulas [Cu 4 (η 2 :μ-CH 3 COO) 2 (μ-OH) 2 (μ-OH 2 )(μ-…
Number of citations: 28 pubs.acs.org
S Wang, SJ Trepanier, MJ Wagner - Inorganic Chemistry, 1993 - ACS Publications
Two pentanuclear copper-barium complexes of formulas BaCu4 (bdmap) 4 (Py0) 4 (02CCF3) 2 (1) and BaCu4-(deae) 4 (Py0) 4 (02CCF3) 2 (2) havebeen synthesizedby the reactions …
Number of citations: 43 pubs.acs.org
S Wang, SJ Trepanier, JC Zheng, Z Pang… - Inorganic …, 1992 - ACS Publications
A new class of tetranuclear copper complexes with planar cyclic structures has been synthesized by using l, 3-bis (dimethyl-amino)-2-propanolato and acetate ligands. Four members of …
Number of citations: 57 pubs.acs.org
S Wang, Z Pang, KDL Smith, Y Hua… - Inorganic …, 1995 - ACS Publications
Metal complexes with acetylacetonato and substituted acetylacetonato ligands have been frequently employed in the synthesis of ceramic materials by chemical processes due to their …
Number of citations: 70 pubs.acs.org
SR Breeze, S Wang, LK Thompson - Inorganica chimica acta, 1996 - Elsevier
New mixed metal complexes SrCu 2 (O 2 CR) 3 (bdmap) 3 (R = CF 3 (1a), CH 3 (1b)) and a new dinuclear bismuth complex Bi 2 (O 2 CCH 3 ) 4 (bdmap) 2 (H 2 O) (2) have been …
Number of citations: 21 www.sciencedirect.com
O Roubeau, SJ Teat - 2012 - digital.csic.es
The syntheses, structural characterization, and magnetic behavior of two new hexanuclear copper(II) complexes derived from R-phosphonic acids and 1,3-bis(dimethylamino)-2-…
Number of citations: 0 digital.csic.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.